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Introduction

In the early 1920s, a mysterious and devastating hemorrhagic disease began to afflict cattle
herds across the northern United States and Canada.[1][2] Seemingly healthy animals would
suffer from massive, often fatal, bleeding after minor procedures like dehorning or castration, or
even spontaneously.[2][3] This alarming condition, which threatened the livelihoods of farmers,
became known as "sweet clover disease."[2] Initial investigations by veterinary scientists Frank
W. Schofield and Lee M. Roderick systematically unraveled the etiology of the disease, linking
it to the consumption of spoiled or moldy sweet clover hay (Melilotus alba and Melilotus
officinalis).[4][5] Their pioneering work laid the groundwork for the subsequent isolation and
identification of the causative hemorrhagic agent, dicoumarol, by Karl Paul Link and his team at
the University of Wisconsin. This guide provides a detailed technical overview of this early
research, focusing on the experimental protocols, quantitative data, and logical progression
that led from veterinary observation to the discovery of a potent anticoagulant that would
revolutionize medicine.

Early Veterinary and Pathological Investigations

The initial breakthrough in understanding this new cattle plague came from the meticulous work
of veterinarians who linked the disease directly to the animals' feed.
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Schofield's Feeding Experiments

Dr. Frank Schofield, a veterinary pathologist in Ontario, Canada, was among the first to
systematically investigate the disease. In 1922, he demonstrated that the condition was not
infectious but was caused by damaged sweet clover.[2][6][7] His experiments were crucial in
narrowing down the causative agent.

Experimental Protocol: Schofield's Rabbit Feeding Trial

o Objective: To determine if spoiled sweet clover hay was the cause of the hemorrhagic
disease.

» Animal Model: Rabbits were chosen as a small animal model to replicate the disease
observed in cattle.

o Methodology:
o Two groups of rabbits were established.
o The control group was fed a diet of wholesome, properly cured hay.

o The experimental group was exclusively fed moldy sweet clover hay that had been
implicated in cattle deaths.[2]

o Observation: The rabbits consuming the spoiled sweet clover developed the same
hemorrhagic symptoms and prolonged blood clotting times as the affected cattle, while the
control group remained healthy.[2] This experiment provided the first definitive proof that the
toxic agent was contained within the damaged hay.

Roderick's Prothrombin Deficiency Discovery

Building on Schofield's findings, Dr. Lee M. Roderick at the North Dakota Agricultural
Experiment Station conducted extensive pathological studies throughout the late 1920s and
early 1930s. He was the first to identify the specific physiological defect responsible for the
hemorrhaging. Roderick demonstrated that the blood of affected cattle was severely deficient in
prothrombin (now known as Factor Il), a critical protein for blood coagulation.[1][8]

Experimental Protocol: Roderick's Prothrombin Assessment (c. 1931)
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» Objective: To identify the specific coagulation defect in cattle with sweet clover disease.

* Methodology: While detailed protocols from the era are sparse, Roderick's work, published in
the American Journal of Physiology in 1931, involved a modification of the Howell method for
prothrombin time determination.[8]

o Blood samples were drawn from both healthy cattle and those exhibiting signs of sweet
clover disease.

o The plasma was separated from the blood cells.

o The time required for the plasma to clot after the addition of a thromboplastin solution (a
tissue extract that initiates the extrinsic coagulation pathway) and calcium was measured.

o Key Findings: Roderick observed a dramatic prolongation of the coagulation time in the
blood of sick animals, which he correctly attributed to a quantitative deficiency in
prothrombin.[1][9] He also noted that the condition could be reversed by transfusions of
blood from healthy animals.[3]

Quantitative Data: Prothrombin Levels in Cattle

While Roderick's original papers are not readily available in full text, subsequent research and
reviews confirm his central finding of drastically reduced prothrombin levels. The normal
coagulation time of cattle blood was known to be several minutes, whereas in severely affected
animals, the blood might fail to clot at all.

Cattle with Sweet Clover

Parameter Healthy Cattle .
Disease
Prothrombin Level Normal Severely Deficient
) ] ) Markedly Prolonged (e.g., > 1
Coagulation Time Normal (e.g., 5-15 minutes)

hour to incoagulable)

Table 1: A qualitative summary of L.M. Roderick's findings on prothrombin deficiency in cattle
with sweet clover disease.
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The Isolation of the Hemorrhagic Agent: The
Wisconsin Group

The definitive identification of the toxic substance was accomplished through a multi-year effort
led by Dr. Karl Paul Link at the Wisconsin Agricultural Experiment Station, prompted by a
desperate farmer who brought a dead heifer, a milk churn of unclotted blood, and a stack of
spoiled hay to his laboratory in 1933.[3]

The Rabbit Bioassay for Anticoagulant Activity

To guide the chemical fractionation of the spoiled hay, Link's team, including H.A. Campbell
and M.A. Stahmann, developed a robust and quantitative bioassay using rabbits.[9][10][11]
This assay allowed them to test the anticoagulant potency of various extracts and purified
fractions.

Experimental Protocol: The Link-Campbell Rabbit Bioassay (1941)

o Objective: To quantitatively measure the prothrombin-lowering activity of extracts from
spoiled sweet clover hay to guide chemical isolation.[5][12]

e Animal Model: Standardized, susceptible rabbits were used.
o Methodology:

o Baseline Prothrombin Time: A baseline prothrombin time was established for each rabbit
using a modified Quick one-stage method. This involved drawing blood, preparing citrated
plasma, and measuring the clotting time after the addition of thromboplastin and calcium
chloride.[3][10]

o Administration of Test Material: A known quantity of the hay extract or chemical fraction,
dissolved or suspended in a suitable solvent, was administered to the rabbit, typically via a
stomach tube.

o Post-Administration Monitoring: The prothrombin time of the rabbit's plasma was
measured at set intervals (e.g., 24, 48, 72 hours) after administration.
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o Quantification of Activity: The potency of the fraction was determined by the degree of
prolongation of the prothrombin time compared to the baseline. This allowed for a direct
comparison of different chemical fractions.[5]

The logical workflow of the research that led to the isolation of dicoumarol is depicted below.

Click to download full resolution via product page

Figure 1: Research workflow from disease observation to dicoumarol synthesis.

Isolation and Identification of Dicoumarol

Using the rabbit bioassay to guide their multi-step fractionation process, Link's team
painstakingly purified the hemorrhagic agent from tons of moldy hay. In 1939, Harold Campbell
successfully isolated 6 mg of the pure crystalline substance.[3] By 1940, Mark Stahmann,
Charles Huebner, and Link had determined its structure and accomplished its chemical
synthesis.[13][14] They named the compound dicoumarol (3,3-methylenebis(4-
hydroxycoumarin)). They demonstrated that it was formed from the harmless coumarin,
naturally present in sweet clover, by the metabolic action of certain fungi during the spoiling
process.[13]

Quantitative Data: Bioassay Potency Comparison

The Wisconsin group was able to establish a direct quantitative link between the purified
chemical and the spoiled hay. This was a critical step in confirming they had isolated the
correct agent.
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Substance . . Effect on Rabbit
o Dosage Observation Period
Administered Plasma
Standard Spoiled Hay Significant reduction
50 gm 40 hours ) ]

Sample in prothrombin level
Approximately the

Crystalline PP Y

) same reduction in
Hemorrhagic Agent 1.5mg 40 hours

_ prothrombin level as
(Dicoumarol)

50 gm of hay

Table 2: Comparison of the prothrombin-lowering activity of spoiled hay versus purified
dicoumarol, based on the findings of Campbell and Link (1941).

The experimental workflow for the isolation and testing of dicoumarol is outlined in the diagram
below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611796?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

